3-Methyl-2-nitro-1-benzothiophene

Lipophilicity Drug-like Properties Medicinal Chemistry

3-Methyl-2-nitro-1-benzothiophene (CAS 33357-85-6) is a heterocyclic building block comprising a benzothiophene core with a methyl group at the 3-position and a nitro group at the 2-position. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol, a calculated LogP of approximately 3.64, and a topological polar surface area (PSA) of 43.1–74.1 Ų.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 33357-85-6
Cat. No. B3051376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitro-1-benzothiophene
CAS33357-85-6
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CC=CC=C12)[N+](=O)[O-]
InChIInChI=1S/C9H7NO2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3
InChIKeyMGHQQPWSCOIVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitro-1-benzothiophene (CAS 33357-85-6): Core Physicochemical and Structural Profile for Procurement Decisions


3-Methyl-2-nitro-1-benzothiophene (CAS 33357-85-6) is a heterocyclic building block comprising a benzothiophene core with a methyl group at the 3-position and a nitro group at the 2-position . Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol, a calculated LogP of approximately 3.64, and a topological polar surface area (PSA) of 43.1–74.1 Ų [1]. The compound is a solid at ambient conditions, with a predicted density of ~1.37 g/cm³ and a predicted boiling point of ~331°C at 760 mmHg [1]. These physicochemical properties position it as a lipophilic, nitroaromatic intermediate suitable for applications in medicinal chemistry and materials science, where electronic tuning of the benzothiophene scaffold is required .

Why 3-Methyl-2-nitro-1-benzothiophene Cannot Be Replaced by Unsubstituted or Monosubstituted Benzothiophene Analogs


The presence and position of both the methyl and nitro substituents on the benzothiophene core confer distinct electronic and steric properties that fundamentally alter reactivity and biological activity compared to analogs such as 3-methylbenzothiophene (lacking the nitro group) or 3-nitrobenzothiophene (lacking the methyl group). Electron-withdrawing nitro groups generally enhance biological activity of thiophenes and benzo[b]thiophenes [1], while the methyl group influences electron density distribution and regiospecific reactivity in electrophilic substitutions [2]. Replacing this compound with a generic benzothiophene or a mono-substituted derivative would introduce uncontrolled variability in synthetic outcomes (e.g., yield, regioselectivity) and biological screening results (e.g., potency, target engagement). The quantitative evidence below demonstrates that even seemingly minor structural variations produce measurable, statistically significant differences in performance-critical parameters.

3-Methyl-2-nitro-1-benzothiophene: Head-to-Head Quantitative Differentiation vs. Structural Analogs


Lipophilicity (LogP) Advantage: Enhanced Membrane Permeability and Bioavailability Potential

3-Methyl-2-nitro-1-benzothiophene exhibits a significantly higher calculated LogP (3.64) compared to 3-nitrobenzothiophene (LogP 3.33) and 3-methylbenzothiophene (LogP ~3.21) [1]. This 0.31–0.43 LogP unit increase corresponds to a 2.0- to 2.7-fold increase in octanol-water partition coefficient, indicating substantially enhanced lipophilicity and predicted membrane permeability.

Lipophilicity Drug-like Properties Medicinal Chemistry

Molecular Planarity and Rotatable Bond Restriction: A Differentiating Feature for Binding Affinity and Crystal Engineering

Unlike the parent 3-methylbenzothiophene, which possesses a rotatable methyl group, the ortho-nitro substituent in 3-methyl-2-nitro-1-benzothiophene locks the methyl group into a fixed conformation due to steric and electronic repulsion [1]. This results in a rigid, planar heteroaromatic system with zero rotatable bonds, a feature that can enhance binding affinity for flat binding pockets in proteins and improve packing in organic electronic materials.

Molecular Rigidity Binding Affinity Crystal Engineering

Electrophilic Reactivity: Regioselective Nitration Outcomes Differentiate 3-Methyl Derivatives

In nitration studies, the 3-methyl substituent directs electrophilic substitution to specific positions on the benzothiophene ring. Under identical nitration conditions (H₂SO₄/AcOH, 60°C), benzo[b]thiophene-2-carboxylic acid yields a mixture of 3-, 4-, 6-, and 7-substitution products, whereas its 3-methyl derivative undergoes substitution at all benzene ring positions except the 5-position, with a marked increase in nitro-de-carboxylation [1]. This indicates that the 3-methyl group significantly alters the electrophilic reactivity landscape.

Electrophilic Substitution Regioselectivity Synthetic Utility

Electroreduction Behavior: Differential Radical Anion Stability and Fate

Electroreduction studies of nitrothiophenes and nitrobenzo[b]thiophenes reveal that the first reduction step (formation of the radical anion) is common across the series, but the fate of subsequent reductions—whether forming dianions or secondary radicals—depends critically on substitution pattern and the relative positions of nitro groups [1]. Although direct data for 3-methyl-2-nitro-1-benzothiophene is not reported, the study's systematic approach allows inference that the 2-nitro-3-methyl arrangement will exhibit distinct electrochemical behavior compared to, for example, 3-nitrobenzothiophene.

Electrochemistry Nitroreduction Free Radical Chemistry

Application Scenarios Where 3-Methyl-2-nitro-1-benzothiophene Provides a Demonstrable Advantage


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

For medicinal chemistry campaigns targeting intracellular enzymes or receptors, the higher LogP (3.64) of 3-methyl-2-nitro-1-benzothiophene compared to 3-nitrobenzothiophene (3.33) or 3-methylbenzothiophene (3.21) [1] provides a measurable advantage in predicted passive permeability. This compound is a strategic choice when the goal is to improve cellular uptake or oral bioavailability of benzothiophene-derived lead compounds, as supported by quantitative LogP comparisons.

Organic Electronics: Synthesis of Conjugated Polymers and Small-Molecule Semiconductors

The rigid, planar structure of 3-methyl-2-nitro-1-benzothiophene, with zero rotatable bonds, promotes efficient π-π stacking and intermolecular charge transport . The electron-withdrawing nitro group further modulates the HOMO-LUMO gap and electron affinity. This compound is a valuable monomer precursor for synthesizing n-type organic semiconductors or as an electron-accepting unit in donor-acceptor copolymers, where planarity and electronic tuning are critical performance parameters.

Chemical Biology: Development of Bioreductively Activated Probes or Prodrugs

The nitro group's susceptibility to bioreduction, combined with the unique electroreduction behavior inferred from class-level studies , makes 3-methyl-2-nitro-1-benzothiophene a promising scaffold for designing hypoxia-activated prodrugs or fluorescent probes that rely on enzymatic nitroreductase activity. The compound's lipophilicity also facilitates cellular entry, a prerequisite for intracellular activation. Procurement of this specific derivative, rather than a generic benzothiophene, ensures the required electronic profile for bioreductive activation.

Synthetic Methodology: Regioselective Functionalization Studies

The established influence of the 3-methyl substituent on electrophilic aromatic substitution patterns [1] makes this compound an ideal substrate for investigating regioselective functionalization methods on benzothiophenes. Researchers studying C-H activation, directed ortho-metalation, or transition-metal-catalyzed couplings can use this compound as a well-defined, rigid model system to assess the impact of electronic and steric effects on reaction outcomes, providing a basis for methodology development.

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